molecular formula C20H17FN4O2S B11244322 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide

Cat. No.: B11244322
M. Wt: 396.4 g/mol
InChI Key: NRTVKZWOXMOOIW-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

    Linking the Benzofuran and Triazole Units: This step involves the formation of a sulfanyl linkage, typically through nucleophilic substitution reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole or benzofuran derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biology: It can be used in biochemical studies to understand the interactions of complex organic molecules with biological systems.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and triazole moieties may contribute to binding affinity and specificity, while the sulfanyl-acetamide linkage could play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro and methyl groups on the phenyl ring in 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluoro-5-methylphenyl)acetamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluoro-5-methylphenyl)acetamide

InChI

InChI=1S/C20H17FN4O2S/c1-12-7-8-14(21)15(9-12)22-18(26)11-28-20-24-23-19(25(20)2)17-10-13-5-3-4-6-16(13)27-17/h3-10H,11H2,1-2H3,(H,22,26)

InChI Key

NRTVKZWOXMOOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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